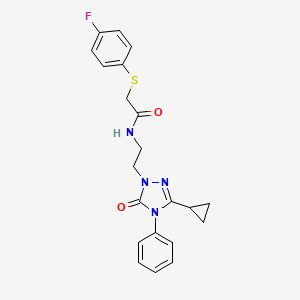

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₂N₄O₂ |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 1396862-43-3 |

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The structure of this compound suggests potential efficacy against various pathogens:

- Antibacterial Activity : The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that triazole derivatives can have minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains like MRSA .

- Antifungal Activity : Triazole compounds are well-known for their antifungal properties. The structural characteristics of this compound may enhance its interaction with fungal enzymes, leading to effective inhibition .

Anticancer Activity

The potential anticancer properties of this compound are noteworthy. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation or DNA synthesis. For example, triazole derivatives have been shown to act as enzyme inhibitors in cancer pathways .

- Case Studies : In vitro studies have indicated that certain triazole derivatives can reduce tumor cell viability significantly compared to controls .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with appropriate carboxylic acids under acidic or basic conditions.

- Substitution Reactions : The introduction of cyclopropyl and phenyl groups often utilizes organometallic reagents such as Grignard reagents or organolithium compounds.

- Final Coupling Reactions : The thioacetamide moiety can be introduced via thiol coupling reactions to yield the final product.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing a triazole nucleus exhibit notable antimicrobial properties. The compound N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide has been evaluated for its ability to inhibit various bacterial strains:

Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported in the range of 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group and the phenyl substituents enhances its interaction with bacterial enzymes involved in cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent studies. Its structure suggests it may interact with cellular targets involved in cancer proliferation. Some findings indicate that derivatives of this compound can induce apoptosis in cancer cell lines at concentrations as low as 10 µM .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Antibacterial Properties: A study investigated the antibacterial efficacy of various triazole derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. Results indicated that compounds structurally akin to N-(2-(3-cyclopropyl...) exhibited MIC values significantly lower than traditional antibiotics like oxytetracycline .

- Study on Anticancer Activity: Another study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that certain derivatives led to a reduction in cell viability and induced apoptosis .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioacetamide Group

The sulfur atom in the thioacetamide moiety (-S-CO-NH-) serves as a nucleophilic site. Reactions with alkyl halides or electrophilic reagents yield derivatives with modified thioether linkages.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halide), base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C | S-alkylated thioacetamide | |

| Acylation | AcCl or acetic anhydride, pyridine, room temperature | Thioester derivatives |

This reactivity is critical for tuning the compound’s lipophilicity and bioavailability in medicinal chemistry applications.

Oxidation of the Thioether Group

The thioether (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 0–5°C | Sulfoxide | High |

| mCPBA | Dichloromethane, room temperature | Sulfone | Moderate |

Oxidation alters electronic properties and hydrogen-bonding capacity, impacting interactions with biological targets.

Hydrolysis of the Acetamide Linker

The acetamide group (-NH-CO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | HCl (6M), reflux | Carboxylic acid + amine |

| Basic | NaOH (2M), ethanol/water, 70°C | Carboxylate salt + amine |

Hydrolysis products are often precursors for further functionalization.

Triazole Ring Modifications

The 1,2,4-triazole core participates in reactions such as:

-

Electrophilic substitution : Nitration or halogenation at the C-5 position under HNO₃/H₂SO₄ or X₂/FeX₃.

-

Coordination chemistry : Formation of metal complexes (e.g., with Cu²⁺ or Zn²⁺) via N-atom coordination, enhancing stability for catalytic studies .

Cyclopropyl Ring Opening

The cyclopropyl group undergoes strain-driven ring-opening reactions:

-

Acid-catalyzed : Protonation leads to carbocation intermediates, reacting with nucleophiles (e.g., H₂O, alcohols).

-

Thermal decomposition : At >150°C, retro-Diels-Alder reactions yield alkene fragments.

Biological Interactions via Reactivity

In biological systems, the compound’s functional groups mediate key interactions:

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2S/c22-16-8-10-18(11-9-16)29-14-19(27)23-12-13-25-21(28)26(17-4-2-1-3-5-17)20(24-25)15-6-7-15/h1-5,8-11,15H,6-7,12-14H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSOPDGGZDHEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.